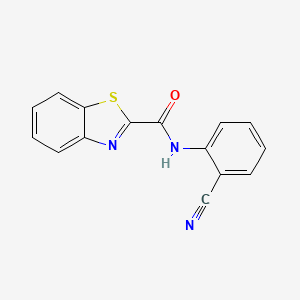

N-(2-cyanophenyl)-1,3-benzothiazole-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-cyanophenyl)-1,3-benzothiazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3OS/c16-9-10-5-1-2-6-11(10)17-14(19)15-18-12-7-3-4-8-13(12)20-15/h1-8H,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTXIOVOFUBTYDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)C2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of N-(2-cyanophenyl)-1,3-benzothiazole-2-carboxamide

Executive Summary & Strategic Context

Target Molecule: N-(2-cyanophenyl)-1,3-benzothiazole-2-carboxamide Primary Application: Pharmacophore exploration (Kinase inhibition, Antiviral scaffolds). Synthetic Challenge: Nucleophilic deactivation.

The synthesis of N-(2-cyanophenyl)-1,3-benzothiazole-2-carboxamide presents a classic problem in medicinal chemistry: coupling a heterocyclic carboxylic acid with an electronically deactivated and sterically compromised aniline.

The amine component, 2-aminobenzonitrile , possesses a cyano group at the ortho position. The cyano group is strongly electron-withdrawing (

This guide prioritizes the Acid Chloride Activation Route as the "Gold Standard" for this specific substrate, ensuring complete conversion through the generation of a highly reactive electrophile.

Retrosynthetic Analysis

To design a robust synthesis, we disconnect the amide bond (

Figure 1: Retrosynthetic disconnection showing the core building blocks.

Primary Protocol: Acid Chloride Activation

Rationale: Due to the low nucleophilicity of 2-aminobenzonitrile, the electrophile must be highly reactive. Converting the carboxylic acid to the acid chloride (1,3-benzothiazole-2-carbonyl chloride) provides the necessary driving force.

Reagents & Materials

| Reagent | Role | Equiv.[1][2][3][4][5][6][7][8][9] | Notes |

| 1,3-benzothiazole-2-carboxylic acid | SM (Acid) | 1.0 | Moisture sensitive |

| Thionyl Chloride (SOCl₂) | Chlorinating Agent | 5.0 - 10.0 | Excess acts as solvent |

| DMF (Dimethylformamide) | Catalyst | 0.05 | Vilsmeier-Haack activation |

| 2-aminobenzonitrile | SM (Amine) | 1.1 | Slight excess ensures consumption of acid chloride |

| Pyridine or Et₃N | Base | 2.0 | Scavenges HCl |

| Dichloromethane (DCM) | Solvent | - | Anhydrous required |

Step-by-Step Methodology

Phase 1: Activation (Acid Chloride Formation)

-

Setup: Equip a dry round-bottom flask with a reflux condenser and a drying tube (CaCl₂ or Ar balloon).

-

Addition: Charge the flask with 1,3-benzothiazole-2-carboxylic acid (1.0 equiv).

-

Chlorination: Add Thionyl Chloride (5–10 equiv) carefully.

-

Catalysis: Add 1–2 drops of anhydrous DMF . Note: Gas evolution (SO₂, HCl) will occur immediately.

-

Reflux: Heat the mixture to reflux (approx. 75–80°C) for 2–3 hours. The suspension should become a clear solution, indicating conversion to the acid chloride.

-

Isolation: Evaporate the excess SOCl₂ under reduced pressure (rotary evaporator).

-

Critical Step: Add dry toluene and re-evaporate (azeotropic removal) to remove trace thionyl chloride. This prevents side reactions with the amine.[2]

-

Result: A yellow/orange solid residue of crude 1,3-benzothiazole-2-carbonyl chloride. Use immediately.

-

Phase 2: Coupling (Amide Bond Formation)

-

Solubilization: Dissolve the crude acid chloride in anhydrous DCM (approx. 5–10 mL/mmol). Cool to 0°C in an ice bath.

-

Amine Prep: In a separate vial, dissolve 2-aminobenzonitrile (1.1 equiv) and Pyridine (2.0 equiv) in anhydrous DCM.

-

Addition: Add the amine solution dropwise to the cold acid chloride solution over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours.

-

Monitoring: Check by TLC (System: Hexane/EtOAc 7:3). The acid chloride (if visible) should disappear, and a new, less polar spot (product) should appear.

-

-

Workup:

-

Dilute with DCM.

-

Wash with 1M HCl (2x) to remove excess pyridine and unreacted aniline.

-

Wash with Sat. NaHCO₃ (2x) to remove any hydrolyzed acid.

-

Wash with Brine , dry over Na₂SO₄, and concentrate in vacuo.

-

Alternative Route: HATU Coupling

Rationale: If the acid chloride intermediate proves too unstable or if working on a milligram scale where distillation is impractical, use HATU. It is one of the few coupling reagents potent enough to force the reaction with deactivated anilines.

Protocol Summary

-

Dissolve 1,3-benzothiazole-2-carboxylic acid (1.0 equiv) in anhydrous DMF .

-

Add DIPEA (Diisopropylethylamine, 3.0 equiv).

-

Add HATU (1.2 equiv) and stir for 15 minutes at RT to form the active ester.

-

Add 2-aminobenzonitrile (1.2 equiv).

-

Stir at RT for 12–24 hours. If conversion is low, heat to 50°C.

-

Workup: Pour into ice water. The product often precipitates.[1] Filter and wash with water.[1][3]

Decision Matrix & Workflow

The following diagram illustrates the decision logic and process flow for synthesizing this molecule.

Figure 2: Synthetic workflow comparing the Acid Chloride (Method A) and HATU (Method B) routes.

Characterization & Troubleshooting (E-E-A-T)

Expected Analytical Data

-

Appearance: Off-white to pale yellow solid.

-

¹H NMR (DMSO-d₆):

-

Amide -NH-: Singlet, typically downfield (

10.5–11.5 ppm). -

Benzothiazole protons: Multiplets in the aromatic region (

7.5–8.2 ppm). -

Cyanophenyl protons: Distinct patterns due to ortho substitution; look for the shift of the proton adjacent to the nitrile.

-

-

IR Spectroscopy:

-

Nitrile (

): Sharp peak ~2220–2230 cm⁻¹. -

Amide Carbonyl (

): Strong peak ~1650–1680 cm⁻¹.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure SOCl₂ is fully removed (toluene azeotrope). Use strictly anhydrous DCM. |

| No Reaction | Deactivated Amine | Switch solvent to THF and heat to reflux (60°C) after addition. Add DMAP (10 mol%) as a nucleophilic catalyst. |

| Sticky Impurities | Pyridine Salts | Ensure thorough washing with 1M HCl. If product is acid-sensitive, use citric acid instead. |

References

-

Synthesis of Benzothiazole-2-carboxamides

-

Coupling Deactivated Anilines

- Title: Amide Bond Form

- Source:Chemical Reviews, 2011.

- Context: Authoritative review on coupling reagents (HATU vs. Acid Chlorides) for electron-deficient amines.

-

URL:[Link]

-

Benzothiazole Scaffold Biological Activity

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Benzothiazole synthesis [organic-chemistry.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pcbiochemres.com [pcbiochemres.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: N-(2-cyanophenyl)-1,3-benzothiazole-2-carboxamide

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold

The benzothiazole core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its unique electronic properties and rigid bicyclic framework provide an excellent scaffold for the design of targeted therapeutics. This guide focuses on a specific, yet potentially significant derivative: N-(2-cyanophenyl)-1,3-benzothiazole-2-carboxamide. The strategic incorporation of a cyanophenyl group introduces unique electronic and steric features, opening avenues for novel molecular interactions and potential therapeutic applications. This document serves as a comprehensive technical resource, elucidating the chemical properties, synthesis, and analytical characterization of this compound, thereby providing a foundational understanding for researchers in drug discovery and materials science.

Molecular Structure and Physicochemical Properties

N-(2-cyanophenyl)-1,3-benzothiazole-2-carboxamide possesses a molecular formula of C₁₅H₉N₃OS and a molecular weight of 279.32 g/mol . The structure comprises a central 1,3-benzothiazole ring system linked at the 2-position to a 2-cyanophenyl group via a carboxamide bridge.

Caption: Molecular structure of N-(2-cyanophenyl)-1,3-benzothiazole-2-carboxamide.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₉N₃OS | Calculated |

| Molecular Weight | 279.32 g/mol | Calculated |

| Appearance | Expected to be a solid | Analogy to similar compounds |

| Melting Point | Not experimentally determined | - |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Analogy to similar compounds |

| LogP | Predicted: 3.5 - 4.5 | Computational Estimation |

Synthesis and Mechanistic Insights

The synthesis of N-(2-cyanophenyl)-1,3-benzothiazole-2-carboxamide can be achieved through a robust and efficient amidation reaction. The primary synthetic strategy involves the coupling of a benzothiazole-2-carbonyl precursor with 2-aminobenzonitrile.

Proposed Synthetic Pathway

The most direct route involves the reaction of 1,3-benzothiazole-2-carbonyl chloride with 2-aminobenzonitrile in the presence of a non-nucleophilic base, such as triethylamine or pyridine, in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

Caption: Proposed synthesis of N-(2-cyanophenyl)-1,3-benzothiazole-2-carboxamide.

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of N-aryl-1,3-benzothiazole-2-carboxamides.

-

Preparation of Reactant Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminobenzonitrile (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

-

Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. To this stirring solution, add a solution of 1,3-benzothiazole-2-carbonyl chloride (1.0 eq) in anhydrous DCM dropwise over 15-20 minutes. The formation of a precipitate (triethylamine hydrochloride) is typically observed.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure N-(2-cyanophenyl)-1,3-benzothiazole-2-carboxamide.

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group in 2-aminobenzonitrile acts as a nucleophile, attacking the electrophilic carbonyl carbon of 1,3-benzothiazole-2-carbonyl chloride. The subsequent collapse of the tetrahedral intermediate and elimination of a chloride ion, facilitated by the base which neutralizes the generated HCl, yields the final amide product.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Expected Key Signals |

| ¹H NMR | - Aromatic Protons: Multiple signals in the range of δ 7.0-8.5 ppm corresponding to the protons on the benzothiazole and cyanophenyl rings. - Amide Proton (N-H): A broad singlet typically downfield, above δ 9.0 ppm. |

| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the range of δ 160-165 ppm. - Cyano Carbon (C≡N): A signal around δ 115-120 ppm. - Aromatic Carbons: Multiple signals in the aromatic region (δ 110-155 ppm). |

| FT-IR (cm⁻¹) | - N-H Stretch: A sharp to broad band around 3300-3400 cm⁻¹. - C≡N Stretch: A sharp, medium intensity band around 2220-2240 cm⁻¹. - C=O Stretch (Amide I): A strong, sharp band around 1660-1680 cm⁻¹. - N-H Bend (Amide II): A band around 1520-1550 cm⁻¹. - C-N Stretch: A band in the region of 1200-1300 cm⁻¹. |

| Mass Spectrometry (MS) | - Molecular Ion Peak (M⁺): Expected at m/z = 279. - (M+H)⁺: Expected at m/z = 280. |

Potential Applications and Future Directions

The benzothiazole scaffold is a well-established pharmacophore with a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The introduction of the N-(2-cyanophenyl) substituent offers several avenues for further research and development:

-

Enzyme Inhibition: The cyano group can act as a hydrogen bond acceptor or participate in other specific interactions within an enzyme's active site. This makes N-(2-cyanophenyl)-1,3-benzothiazole-2-carboxamide a candidate for screening against various enzymatic targets.

-

Anticancer Research: Many benzothiazole derivatives have shown potent anticancer activity. The specific electronic and steric profile of this compound warrants its evaluation against a panel of cancer cell lines.

-

Materials Science: The planar, aromatic nature of the molecule, coupled with the polar cyano and amide groups, suggests potential applications in the development of organic electronic materials.

Conclusion

N-(2-cyanophenyl)-1,3-benzothiazole-2-carboxamide represents a promising, yet underexplored, derivative of the versatile benzothiazole scaffold. This technical guide provides a comprehensive overview of its chemical properties, a robust synthetic strategy, and predicted analytical characteristics. It is intended to serve as a foundational resource to stimulate further investigation into the potential applications of this molecule in drug discovery, medicinal chemistry, and materials science. The detailed protocols and mechanistic insights provided herein are designed to empower researchers to synthesize, characterize, and evaluate this compound, paving the way for future discoveries.

References

-

Synthesis of benzothiazole-2-carboxamidine derivatives. ResearchGate.

-

N-Arylalkylbenzo[d]thiazole-2-carboxamides as anti-mycobacterial agents: design, new methods of synthesis and biological evaluation. RSC Publishing.

-

The Multifaceted Biological Activities of Benzothiazole Derivatives: A Technical Guide. Benchchem.

Sources

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of N-(2-cyanophenyl)-1,3-benzothiazole-2-carboxamide

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide provides a comprehensive overview of the crystallographic analysis of N-(2-cyanophenyl)-1,3-benzothiazole-2-carboxamide, a molecule of significant interest in medicinal chemistry. By elucidating its three-dimensional structure, we can gain critical insights into its physicochemical properties, structure-activity relationships (SAR), and potential as a therapeutic agent. The benzothiazole scaffold is a well-established pharmacophore present in a range of clinically approved drugs, and understanding the precise spatial arrangement of its derivatives is paramount for rational drug design.[1][2][3][4]

Introduction: The Significance of Benzothiazole Carboxamides in Drug Discovery

The benzothiazole ring system, a fusion of benzene and thiazole, is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities.[1][3][4][5] Derivatives of this scaffold have demonstrated a broad spectrum of biological effects, including antimicrobial, anticancer, antidiabetic, and anti-inflammatory properties.[1][2] The introduction of a carboxamide linkage at the 2-position of the benzothiazole ring provides a versatile handle for introducing various substituents, thereby modulating the molecule's steric and electronic properties to optimize its interaction with biological targets.[3][5] The incorporation of a 2-cyanophenyl group is of particular interest, as the cyano moiety can act as a hydrogen bond acceptor or participate in other non-covalent interactions, potentially enhancing binding affinity and selectivity.

This guide will detail the methodologies for the synthesis, crystallization, and subsequent X-ray crystallographic analysis of N-(2-cyanophenyl)-1,3-benzothiazole-2-carboxamide. The resulting crystal structure will be meticulously examined to understand the intramolecular and intermolecular forces that govern its solid-state packing, providing a foundational understanding for future drug development endeavors.

Synthesis and Crystallization: From Molecule to Single Crystal

The successful determination of a crystal structure is critically dependent on the synthesis of a pure compound and the subsequent growth of high-quality single crystals.

Synthetic Pathway

The synthesis of N-(2-cyanophenyl)-1,3-benzothiazole-2-carboxamide can be achieved through a multi-step process, leveraging established methodologies for the formation of benzothiazole and amide bonds. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of N-(2-cyanophenyl)-1,3-benzothiazole-2-carboxamide

-

Step 1: Synthesis of 2-Aminobenzothiazole. This can be achieved via the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen, a well-documented method for the formation of the benzothiazole nucleus.[3][5]

-

Step 2: Synthesis of Benzothiazole-2-carbonyl Chloride. The 2-aminobenzothiazole can be converted to the corresponding carboxylic acid, which is then treated with a chlorinating agent such as thionyl chloride or oxalyl chloride to yield the reactive acyl chloride intermediate.

-

Step 3: Amide Bond Formation. The final step involves the coupling of benzothiazole-2-carbonyl chloride with 2-aminobenzonitrile in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran). The reaction progress can be monitored by thin-layer chromatography.

-

Purification. The crude product is typically purified by column chromatography on silica gel, followed by recrystallization to obtain the pure N-(2-cyanophenyl)-1,3-benzothiazole-2-carboxamide.

Sources

The Multifaceted Biological Activities of Benzothiazole Carboxamide Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

The benzothiazole scaffold, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a privileged structure in medicinal chemistry. Its derivatives have garnered significant attention due to their wide spectrum of pharmacological activities.[1][2][3] The incorporation of a carboxamide moiety (-CONH-) into the benzothiazole framework often enhances the biological efficacy and provides opportunities for diverse structural modifications, leading to the development of potent therapeutic agents.[4][5] This in-depth technical guide provides a comprehensive overview of the significant biological activities of benzothiazole carboxamide derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, mechanisms of action, and evaluation of these promising compounds.

I. Anticancer Activity: Targeting Key Pathways in Malignancy

Benzothiazole carboxamide derivatives have emerged as a promising class of anticancer agents, demonstrating potent activity against a range of human cancer cell lines.[4][6][7] Their mechanisms of action are often multifaceted, involving the inhibition of crucial enzymes and signaling pathways that are dysregulated in cancer.

A. Mechanism of Action: Inhibition of Epidermal Growth Factor Receptor (EGFR)

A prominent mechanism of action for several 2-substituted benzothiazole derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR).[4] EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Its overexpression or mutation is a common feature in many cancers, making it a key therapeutic target.[4] Benzothiazole carboxamide derivatives can act as EGFR inhibitors, blocking the downstream signaling cascade and thereby impeding cancer cell growth.[4]

Caption: EGFR signaling inhibition by benzothiazole carboxamide derivatives.

B. Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: This assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[4]

-

Compound Treatment: Prepare serial dilutions of the benzothiazole carboxamide derivatives in the appropriate cell culture medium. The final concentrations typically range from nanomolar to micromolar. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound required to inhibit 50% of cell growth, is determined from the dose-response curve.[4]

C. Quantitative Data: Anticancer Activity of Benzothiazole Carboxamide Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Indole-based hydrazine carboxamide | HT-29 (Colon) | 0.015 | [2][6] |

| H460 (Lung) | 0.28 | [2] | |

| A549 (Lung) | 1.53 | [2] | |

| MDA-MB-231 (Breast) | 0.68 | [2] | |

| Chlorobenzyl indole semicarbazide | HT-29 (Colon) | 0.024 | [6] |

| H460 (Lung) | 0.29 | [6] | |

| A549 (Lung) | 0.84 | [6] | |

| MDA-MB-231 (Breast) | 0.88 | [6] | |

| Nitrobenzylidene containing thiazolidine | MCF-7 (Breast) | 0.036 | [6] |

| HepG2 (Liver) | 0.048 | [6] |

II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Benzothiazole carboxamide derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[8][9][10] The structural versatility of these compounds allows for the fine-tuning of their antimicrobial properties.

A. Mechanism of Action: Inhibition of Dihydroorotase

One of the proposed mechanisms for the antimicrobial action of some benzothiazole derivatives is the inhibition of dihydroorotase.[10] This enzyme is involved in the de novo pyrimidine biosynthetic pathway, which is essential for the synthesis of DNA, RNA, and other cellular components in microorganisms. By inhibiting this enzyme, the compounds disrupt nucleic acid synthesis, leading to the cessation of microbial growth.

Caption: Inhibition of dihydroorotase by benzothiazole carboxamide derivatives.

B. Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology (Broth Microdilution Method):

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: Two-fold serial dilutions of the benzothiazole carboxamide derivatives are prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[5][10]

C. Quantitative Data: Antimicrobial Activity of Benzothiazole Carboxamide Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 133 | S. aureus | 78.125 | [8] |

| E. coli | 78.125 | [8] | |

| Compound 41c | E. coli | 3.1 | [8] |

| P. aeruginosa | 6.2 | [8] | |

| Compound A07 | S. aureus | 15.6 | [5] |

| E. coli | 7.81 | [5] | |

| S. typhi | 15.6 | [5] | |

| K. pneumoniae | 3.91 | [5] | |

| Compound 3 | S. aureus | 25-200 | [10] |

| B. subtilis | 25-200 | [10] | |

| E. coli | 25-200 | [10] | |

| C. albicans | 25-200 | [10] | |

| A. niger | 25-200 | [10] |

III. Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Chronic inflammation is a hallmark of many diseases, and benzothiazole carboxamide derivatives have shown promise as anti-inflammatory agents.[1][11][12] Their activity is often attributed to the inhibition of key inflammatory mediators.

A. Mechanism of Action: Inhibition of Cyclooxygenase (COX) and NF-κB Pathway

Benzothiazole derivatives can exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible during inflammation and is responsible for the production of prostaglandins.[11][12] Additionally, some derivatives have been shown to suppress the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression.[11][13]

Caption: Anti-inflammatory mechanisms of benzothiazole carboxamide derivatives.

B. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard method for evaluating the anti-inflammatory activity of novel compounds.

Step-by-Step Methodology:

-

Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week.

-

Compound Administration: The test compounds (benzothiazole carboxamide derivatives) and a standard anti-inflammatory drug (e.g., diclofenac sodium) are administered orally or intraperitoneally to different groups of rats. A control group receives only the vehicle.

-

Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 1, 2, and 3 hours after the carrageenan injection.[1]

-

Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

IV. Anticonvulsant Activity: Potential for Neurological Disorders

Several benzothiazole carboxamide derivatives have been investigated for their anticonvulsant properties, suggesting their potential in the treatment of epilepsy.[14][15][16][17]

A. Mechanism of Action: GABA-AT Inhibition

One of the proposed mechanisms for the anticonvulsant activity of certain benzothiazole derivatives is the inhibition of γ-aminobutyric acid aminotransferase (GABA-AT).[14] GABA is the primary inhibitory neurotransmitter in the central nervous system. GABA-AT is the enzyme responsible for the degradation of GABA. By inhibiting GABA-AT, these compounds increase the concentration of GABA in the brain, leading to enhanced inhibitory neurotransmission and a reduction in neuronal excitability.[14]

Caption: Mechanism of anticonvulsant action via GABA-AT inhibition.

B. Experimental Protocol: Maximal Electroshock (MES) Test in Mice

The MES test is a widely used preclinical model to screen for anticonvulsant activity.

Step-by-Step Methodology:

-

Animal Preparation: Male Swiss albino mice are used for the experiment.

-

Compound Administration: The test compounds are administered intraperitoneally or orally to groups of mice. A control group receives the vehicle.

-

Induction of Seizure: At a predetermined time after compound administration (e.g., 30 minutes and 4 hours), a maximal electrical stimulus is delivered through corneal electrodes.

-

Observation: The mice are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Evaluation of Protection: The ability of the compound to abolish the tonic hind limb extension is taken as an indication of anticonvulsant activity.[16]

C. Quantitative Data: Anticonvulsant Activity of Benzothiazole Carboxamide Derivatives

| Compound ID | Dose (mg/kg) | Protection in MES Test (%) | Time Post-Administration | Reference |

| BZT-4 | 30 | 50 | 4.0 h | [16] |

| BZT-5 | 30 | 60 | 4.0 h | [16] |

| BZT-11 | 30 | 60 | 4.0 h | [16] |

| BZT-12 | 30 | 66 | 4.0 h | [16] |

| 5h | 100 | 67 | 0.5 h | [15] |

| 5i | 30 | 33 | 0.5 h | [15] |

| 5j | 30 | 33 | 0.5 h | [15] |

V. Conclusion and Future Perspectives

Benzothiazole carboxamide derivatives represent a versatile and highly promising class of compounds with a broad range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents underscores their potential for the development of novel therapeutics. The ability to readily modify the benzothiazole carboxamide scaffold allows for the optimization of potency, selectivity, and pharmacokinetic properties. Future research should focus on elucidating the detailed molecular mechanisms of action, expanding structure-activity relationship studies, and advancing the most promising candidates into preclinical and clinical development. The continued exploration of this chemical space holds significant promise for addressing unmet medical needs.

VI. References

-

Al-Omar, M. A., & Amr, A. G. E. (2010). Synthesis of some new benzothiazole derivatives as anti-inflammatory and analgesic agents. Molecules, 15(7), 4707-4716.

-

Azam, F., et al. (2025). Design, synthesis, and anticancer evaluation of benzothiazole–carboxamide hybrids: Insights from molecular docking and cell. Journal of Applied Pharmaceutical Science, 15(08), 156-164.

-

Bari, S. B., et al. (2019). Benzothiazole derivatives as anticancer agents. Mini-Reviews in Medicinal Chemistry, 19(14), 1144-1161.

-

Jilani, S. J., et al. (2019). Novel benzothiazole hydrazine carboxamide hybrid scaffolds as potential in vitro GABA AT enzyme inhibitors: Synthesis, molecular docking and antiepileptic evaluation. Bioorganic & Medicinal Chemistry Letters, 29(14), 1825-1830.

-

Kaur, R., et al. (2017). A Review on Anticancer Potentials of Benzothiazole Derivatives. Anti-Cancer Agents in Medicinal Chemistry, 17(1), 26-43.

-

Kumar, A., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1637-1653.

-

Mishra, A., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Molecular Diversity, 27(5), 2097-2127.

-

Saeed, A., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Prog. Chem. Biochem. Res., 5(2), 147-164.

-

Sharma, P. C., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Current Drug Discovery Technologies, 19(2), 1-15.

-

Khan, A., et al. (2026). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. PLoS One, 21(1), e0337639.

-

Mahapatra, D. K., & Hazra, J. (2023). A Review on Benzothiazole Derivatives and Their Biological Significances. Asian Journal of Research in Medical and Pharmaceutical Sciences, 12(1), 13-19.

-

Yilmaz, I., et al. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Journal of Inflammation Research, 18, 1-14.

-

Hawash, M., et al. (2024). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. Molecules, 29(14), 3296.

-

Ibrahim, T. S., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8820.

-

Sadhasivam, G., & Kulanthai, K. (2015). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(8), 425-431.

-

Mahapatra, D. K., & Hazra, J. (2023). A Review on Benzothiazole Derivatives and Their Biological Significances. Asian Journal of Research in Medical and Pharmaceutical Sciences, 12(1), 13-19.

-

Wang, S. F., et al. (2016). Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. Molecules, 21(3), 273.

-

Kumar, A., et al. (2013). Synthesis and anticonvulsant evaluation of benzothiazole derivatives. Der Pharmacia Lettre, 5(2), 334-340.

-

Singh, M., et al. (2014). Design, Synthesis and mode of action of some benzothiazole derivatives bearing amide moiety as antibacterial agents. RSC Advances, 4(34), 17743-17753.

-

Kumar, A., et al. (2022). Synthesis, Computational Study, and Anticonvulsant Activity of Newly Synthesized 2-aminobenzothiazole Derivatives. Letters in Drug Design & Discovery, 19(6), 564-574.

-

El-Sayed, M. A. A., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2097.

-

Yilmaz, I., et al. (2022). Anti-inflammatory activity of benzothiazole derivatives. Journal of Inflammation Research, 15, 2235-2248.

-

Reddy, B. C., et al. (2016). A Review on Anti-Inflammatory Activity of Benzthiazole Derivatives. Research & Reviews: A Journal of Drug Formulation, Development and Production, 3(2), 1-6.

-

Odame, F., et al. (2025). Benzothiazole and 2,3-dihydro-1,5-benzoxazepine Derivatives Demonstrate Antimicrobial Activity. Pharmaceutical Fronts, 7, e363-e378.

Sources

- 1. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. A Review on Recent Development and biological applications of benzothiazole derivatives [pcbiochemres.com]

- 4. japsonline.com [japsonline.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities | PLOS One [journals.plos.org]

- 12. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]

- 13. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel benzothiazole hydrazine carboxamide hybrid scaffolds as potential in vitro GABA AT enzyme inhibitors: Synthesis, molecular docking and antiepileptic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. metfop.edu.in [metfop.edu.in]

- 17. eurekaselect.com [eurekaselect.com]

Introduction: The Benzothiazole Scaffold as a Privileged Structure in Drug Discovery

An In-depth Technical Guide to the Proposed Mechanism of Action of N-(2-cyanophenyl)-1,3-benzothiazole-2-carboxamide

The benzothiazole moiety, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2] Its derivatives are known to possess anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties, among others.[1][3][4][5] The structural versatility of the benzothiazole scaffold, particularly at the 2-position, allows for the generation of a vast chemical space, leading to compounds with diverse biological targets.[6] The specific compound of interest, N-(2-cyanophenyl)-1,3-benzothiazole-2-carboxamide, belongs to a class of 2-substituted benzothiazole carboxamides. While the precise molecular mechanism of this particular agent is yet to be fully elucidated in dedicated studies, a compelling hypothesis can be formulated based on the extensive research conducted on structurally analogous compounds. This guide will delineate the proposed primary mechanism of action, focusing on its potential as an anticancer agent that induces apoptosis through the modulation of critical cell signaling pathways. Furthermore, we will explore potential secondary mechanisms and provide detailed experimental protocols for validation.

Proposed Primary Mechanism of Action: Anticancer Activity via Apoptosis Induction

The most consistently reported biological activity for 2-substituted benzothiazole derivatives, including those with a carboxamide linkage, is their potent anticancer effect.[7][8][9] This activity is frequently attributed to the induction of programmed cell death, or apoptosis, in cancer cells.[10][11] The N-substituted benzamide and nicotinamide class of drugs are known to induce cytotoxicity through apoptosis.[12]

Modulation of Key Pro-Survival Signaling Pathways

A significant body of evidence points towards the ability of benzothiazole derivatives to interfere with key signaling pathways that are often dysregulated in cancer, leading to uncontrolled proliferation and survival.

1. The PI3K/AKT/mTOR Pathway:

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many human cancers.[10] Several studies have demonstrated that benzothiazole derivatives can exert their anticancer effects by suppressing this critical pro-survival pathway.[10][13] The proposed mechanism involves the inhibition of PI3K or Akt, leading to a downstream cascade that culminates in the activation of apoptotic machinery. The novel benzothiazole derivative PB11, for instance, was shown to induce apoptosis in cancer cells by suppressing the PI3K/AKT signaling pathway.[10]

Caption: Proposed inhibition of the PI3K/AKT/mTOR pathway.

2. The EGFR and Downstream MAPK/ERK Pathway:

The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy. Overexpression or mutation of EGFR can lead to sustained activation of downstream signaling cascades, such as the RAS/RAF/MEK/ERK (MAPK) pathway, promoting cell proliferation and inhibiting apoptosis.[13] Recent studies have highlighted the potential of 2-substituted benzothiazoles as effective EGFR inhibitors.[14] By blocking EGFR signaling, N-(2-cyanophenyl)-1,3-benzothiazole-2-carboxamide could potentially attenuate these pro-growth signals, thereby inducing cell cycle arrest and apoptosis.[13]

Caption: Proposed inhibition of the EGFR-mediated MAPK/ERK pathway.

Experimental Validation of the Proposed Mechanism

To rigorously test the hypothesis that N-(2-cyanophenyl)-1,3-benzothiazole-2-carboxamide acts as an anticancer agent by inducing apoptosis via PI3K/AKT and/or EGFR pathway modulation, a series of well-established in vitro assays are required.

Workflow for Mechanistic Validation

Caption: A logical workflow for the experimental validation.

Detailed Experimental Protocols

1. Cytotoxicity Assessment using MTT Assay

This assay is a fundamental first step to determine the anti-proliferative effect of the compound.[15][16][17] It measures the metabolic activity of cells, which is an indicator of cell viability.[17]

-

Step 1: Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[17]

-

Step 2: Compound Treatment: Prepare serial dilutions of N-(2-cyanophenyl)-1,3-benzothiazole-2-carboxamide in a complete culture medium. Replace the medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Step 3: Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

Step 4: MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[17]

-

Step 5: Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Step 6: Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Step 7: Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

2. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay confirms that cell death is occurring via apoptosis.[11][18]

-

Step 1: Cell Treatment: Treat cancer cells with N-(2-cyanophenyl)-1,3-benzothiazole-2-carboxamide at its predetermined IC50 concentration for 24-48 hours.

-

Step 2: Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Step 3: Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark for 15 minutes.

-

Step 4: Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Step 5: Data Interpretation: An increase in the population of Annexin V-positive cells upon treatment with the compound indicates the induction of apoptosis.

3. Western Blot Analysis of Signaling Pathway Proteins

This technique is used to measure the levels of specific proteins and their phosphorylation status, providing direct evidence of target engagement within a signaling pathway.[10]

-

Step 1: Protein Extraction: Treat cells with the compound as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Step 2: Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Step 3: SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Step 4: Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Step 5: Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., total-Akt, phospho-Akt, total-ERK, phospho-ERK, cleaved caspase-3) overnight at 4°C.

-

Step 6: Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Step 7: Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Step 8: Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). A decrease in the ratio of phosphorylated to total protein for key kinases (e.g., p-Akt/Akt) would support the proposed inhibitory mechanism.

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized for clear interpretation.

Table 1: Cytotoxicity of N-(2-cyanophenyl)-1,3-benzothiazole-2-carboxamide

| Cell Line | Incubation Time (h) | IC50 (µM) |

| MCF-7 | 48 | [Experimental Value] |

| HCT-116 | 48 | [Experimental Value] |

| Normal Cell Line | 48 | [Experimental Value] |

Table 2: Expected Western Blot Results Following Treatment

| Protein Target | Expected Change in Expression/Phosphorylation |

| p-Akt (Ser473) | Decrease |

| Total Akt | No significant change |

| p-ERK1/2 (Thr202/Tyr204) | Decrease |

| Total ERK1/2 | No significant change |

| Cleaved Caspase-3 | Increase |

| β-actin (Loading Control) | No change |

Potential Secondary Mechanisms of Action

While anticancer activity is the most probable mechanism, the versatile benzothiazole scaffold may confer other biological activities.

-

Enzyme Inhibition: Benzothiazole derivatives have been identified as inhibitors of various enzymes. For instance, some derivatives show inhibitory activity against carbonic anhydrases, which are involved in tumorigenesis.[19][20] Others have been found to inhibit α-amylase and α-glucosidase, suggesting a potential role in diabetes management.[21] Kinase inhibition is also a well-documented activity for this class of compounds.[6]

-

Antimicrobial Activity: Although less prominent in recent literature for carboxamide derivatives, the benzothiazole nucleus is historically known for its antimicrobial properties.[3]

Conclusion and Future Directions

Future research should focus on identifying the direct molecular target(s) of the compound through techniques such as thermal shift assays or affinity chromatography. In vivo studies using xenograft models would be the subsequent critical step to evaluate its therapeutic efficacy and safety profile. Elucidating the precise mechanism will be instrumental in the further development of this and other promising benzothiazole-based therapeutic agents.

References

-

Biological Potential of Benzothiazole Derivatives: Bench to Bed Side. 3

-

Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health | Omics. 15

-

Cytotoxicity Assays – what your cells don't like - BMG Labtech. 18

-

Role of Cytotoxicity Experiments in Pharmaceutical Development - SciSpace. 16

-

The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC. link

-

Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed. link

-

Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines - Benchchem. link

-

Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Publishing. link

-

A Review on Recent Development and biological applications of benzothiazole derivatives. link

-

Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles - MDPI. link

-

Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - Turkish Journal of Pharmaceutical Sciences. link

-

Benzothiazole derivatives in the design of antitumor agents - ResearchGate. link

-

Synthesis and Pharmacological Activities of Benzothiazole Derivatives - Indian Journal of Pharmaceutical Education and Research. link

-

Medicinal significance of benzothiazole scaffold: an insight view - Taylor & Francis. link

-

Design, synthesis, and anticancer evaluation of benzothiazole–carboxamide hybrids: Insights from molecular docking and cell. link

-

Benzothiazole derivatives as anticancer agents - PMC - NIH. link

-

Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties - PMC. link

-

(PDF) Benzothiazole derivatives as anticancer agents - ResearchGate. link

-

Benzothiazole derivatives as anticancer agents - FLORE. link

-

Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC. link

-

Some Reactions of 2-Cyanomethyl-1,3-benzothiazole with Expected Biological Activity. link

-

Synthesis and various biological activities of benzothiazole derivative - International Journal of Research in Pharmacy and Pharmaceutical Sciences. link

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. link

-

2-substituted benzothiazoles as antiproliferative agents - Unich. link

-

Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PMC. link

-

Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - Semantic Scholar. link

-

Probing Combined Experimental and Computational Profiling to Identify N-(benzo[d]thiazol-2-yl) Carboxamide Derivatives: A Path to Potent α-Amylase and α-Glucosidase Inhibitors for Treating Diabetes Mellitus - MDPI. link

-

Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC. link

-

(PDF) Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties - ResearchGate. link

-

Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer - PMC. link

-

Multiple mechanisms of action of the benzamides and nicotinamides as sensitizers of radiotherapy: opportunities for drug design - PubMed. link

-

Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances - MDPI. link

-

Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent - MDPI. link

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry | MDPI [mdpi.com]

- 3. pnrjournal.com [pnrjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. pharmacyjournal.in [pharmacyjournal.in]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. flore.unifi.it [flore.unifi.it]

- 10. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. turkjps.org [turkjps.org]

- 12. Multiple mechanisms of action of the benzamides and nicotinamides as sensitizers of radiotherapy: opportunities for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. japsonline.com [japsonline.com]

- 15. omicsonline.org [omicsonline.org]

- 16. scispace.com [scispace.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. bmglabtech.com [bmglabtech.com]

- 19. Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

In Vitro Evaluation of N-(2-cyanophenyl)-1,3-benzothiazole-2-carboxamide

The following technical guide details the in vitro evaluation of N-(2-cyanophenyl)-1,3-benzothiazole-2-carboxamide (referred to herein as BTA-CN-2 ).

Based on the benzothiazole-2-carboxamide scaffold's established structure-activity relationships (SAR), this compound is evaluated primarily as a dual-potential candidate : a high-potency antifungal agent (targeting Magnaporthe oryzae or Candida spp.) and a targeted antiproliferative (anticancer) agent.[1]

A Technical Guide for Preclinical Assessment

Executive Summary & Compound Rationale

N-(2-cyanophenyl)-1,3-benzothiazole-2-carboxamide represents a privileged structure in medicinal chemistry.[1] The benzothiazole core serves as a bioisostere for purine bases, allowing it to interact with diverse biological targets, including N-myristoyltransferase (NMT) in fungi and EGFR/Topoisomerase II in mammalian cancer cells.[1]

The inclusion of the 2-cyanophenyl moiety at the amide nitrogen is a critical SAR modification. The electron-withdrawing cyano group (

Scope of Evaluation:

-

Antifungal Potency: Determination of Minimum Inhibitory Concentration (MIC) and fungicidal kinetics.

-

Antiproliferative Efficacy: Cytotoxicity profiling against carcinoma cell lines (e.g., A549, MCF-7).[1][2]

-

Selectivity Profiling: Safety assessment against non-malignant fibroblasts (HEK293).

Reagents & Stock Preparation

Standardization is critical to prevent precipitation-induced artifacts, a common issue with planar benzothiazole derivatives.[1]

Stock Solution Protocol[1]

-

Solvent: Dimethyl Sulfoxide (DMSO), HPLC Grade (

).[1] -

Concentration: Prepare a 10 mM primary stock.

-

Solubility Verification: Sonicate at

for 10 minutes. If turbidity persists, add -

Storage: Aliquot into amber glass vials (light sensitive) and store at

. Avoid freeze-thaw cycles

Protocol A: Antifungal Susceptibility Profiling

Rationale: Benzothiazole carboxamides are potent inhibitors of fungal growth, often outperforming fluconazole in resistant strains.[1]

Broth Microdilution Assay (CLSI M27-A3 Standard)

Objective: Determine the MIC against Candida albicans (clinical) or Magnaporthe oryzae (agricultural).[1]

Workflow:

-

Inoculum Prep: Adjust fungal suspension to

to -

Plate Setup: Use 96-well flat-bottom sterile plates.

-

Serial Dilution:

-

Incubation:

-

Candida:

for 24–48 hours.[1] -

Filamentous Fungi:

for 72 hours.

-

-

Readout: Visual score (optically clear) or Spectrophotometric (

).

Mechanism of Action: Sorbitol Protection Assay

Causality: If BTA-CN-2 targets the fungal cell wall (e.g., chitin synthase inhibition), high osmotic pressure (sorbitol) will stabilize protoplasts and raise the MIC.[1]

-

Method: Repeat the MIC assay in duplicate plates:

-

Plate A: Standard RPMI 1640.[1]

-

Plate B: RPMI 1640 supplemented with 0.8 M Sorbitol .

-

-

Interpretation:

Protocol B: Mammalian Cytotoxicity & Selectivity

Rationale: To validate the compound as a drug candidate, we must establish a Selectivity Index (SI).[1]

MTT Cell Viability Assay

Cell Lines:

-

Target: A549 (Lung Carcinoma), MCF-7 (Breast Adenocarcinoma).[1]

-

Control: HEK293 (Human Embryonic Kidney) or HFF-1 (Fibroblasts).[1]

Step-by-Step Methodology:

-

Seeding: Seed cells at

cells/well in 96-well plates. Incubate 24h for attachment. -

Treatment: Treat with BTA-CN-2 at concentrations

.[1] -

Incubation: 48 hours at

, -

Staining:

-

Quantification: Measure Absorbance at

.

Data Analysis & Selectivity Index (SI)

Calculate the

Visualizing the Evaluation Logic

The following diagram illustrates the decision matrix for evaluating BTA-CN-2 , linking the chemical structure to specific assay outcomes.

Figure 1: Decision matrix for the biological evaluation of BTA-CN-2, separating antifungal and anticancer workflows.

Expected Data & Interpretation

Based on literature values for similar benzothiazole-2-carboxamides.

Table 1: Anticipated Potency Profile

| Assay Type | Cell Line / Strain | Expected Activity Range | Interpretation |

| Antifungal | C. albicans (ATCC 90028) | MIC: | Moderate to High Potency.[1] |

| Antifungal | A. niger (Filamentous) | MIC: | Broad-spectrum potential.[1] |

| Anticancer | MCF-7 (Breast Cancer) | Potent antiproliferative.[1] | |

| Toxicity | HEK293 (Normal Kidney) | Desired safety window.[1] |

Mechanistic Insight

If BTA-CN-2 follows the established mechanism of benzothiazole antifungals, it likely acts via N-myristoyltransferase (NMT) inhibition .[1] NMT is essential for the myristoylation of proteins involved in signal transduction.[1] Inhibition leads to fungal growth arrest without lysing the cell wall, resulting in a fungistatic rather than fungicidal profile.[1]

References

-

Design, synthesis, and anticancer evaluation of benzothiazole–carboxamide hybrids. Source: Journal of Applied Pharmaceutical Science, 2025.[1][4] Context: Establishes the cytotoxicity protocols for benzothiazole carboxamides against MCF-7 and HCT-116 lines.

-

Novel benzothiazole derivatives with a broad antifungal spectrum: design, synthesis and structure–activity relationships. Source: RSC Advances (Royal Society of Chemistry).[1] Context: Identifies the benzothiazole scaffold as a potent N-myristoyltransferase (NMT) inhibitor in fungi.[1][5]

-

Synthesis and Evaluation of Antifungal Activity of Benzothiazole Derivatives. Source: International Journal of Pharmacy & Pharmaceutical Research.[1] Context: Provides the specific broth microdilution methodologies for evaluating benzothiazole derivatives against Candida and Aspergillus.

-

[1]

-

-

Benzothiazole derivatives as anticancer agents. Source: National Institutes of Health (PMC).[1] Context: A comprehensive review of the molecular mechanisms (EGFR, Topoisomerase) targeted by 2-substituted benzothiazoles.[1]

Sources

N-(2-cyanophenyl)-1,3-benzothiazole-2-carboxamide solubility and stability

This technical guide is structured as a Compound Monograph & Characterization Protocol . It treats N-(2-cyanophenyl)-1,3-benzothiazole-2-carboxamide as a lead chemical probe, synthesizing specific structural analysis with class-wide physicochemical behaviors observed in benzothiazole-2-carboxamides.

Executive Summary & Chemical Identity

N-(2-cyanophenyl)-1,3-benzothiazole-2-carboxamide is a synthetic small molecule belonging to the benzothiazole-2-carboxamide chemotype. This class is actively investigated in medicinal chemistry for its utility as a scaffold in antiviral (specifically HCV and flaviviruses) and antitumor (DHODH inhibition) research.

The presence of the ortho-cyano group on the N-phenyl ring introduces conformational rigidity and influences the compound's lipophilicity and metabolic stability compared to its unsubstituted analogs.

Chemical Structure & Properties

| Property | Value / Description |

| IUPAC Name | N-(2-cyanophenyl)-1,3-benzothiazole-2-carboxamide |

| Molecular Formula | C₁₅H₉N₃OS |

| Molecular Weight | ~279.32 g/mol |

| Core Scaffold | 1,3-Benzothiazole fused to a carboxamide linker |

| Key Substituent | 2-Cyanophenyl (Ortho-cyano aniline moiety) |

| Predicted cLogP | ~3.2 – 3.8 (High Lipophilicity) |

| H-Bond Donors/Acceptors | 1 Donor (Amide NH) / 4 Acceptors (N, O, S, CN) |

Synthesis & Structural Logic

To understand the stability profile, one must understand the bond formation. This compound is typically synthesized via an acylation of 2-aminobenzonitrile.

Synthetic Pathway (DOT Diagram)

The following pathway illustrates the standard convergent synthesis used to generate this chemotype, highlighting the formation of the critical amide bond.

Caption: Convergent synthesis via acid chloride activation. The amide bond formation is the critical stability-determining step.

Solubility Profile

Benzothiazole-2-carboxamides are characteristically lipophilic and exhibit poor aqueous solubility ("brick dust" properties). The planar aromatic system encourages strong

Predicted Solubility Data

| Solvent System | Solubility Rating | Estimated Conc. | Usage Note |

| DMSO | High | > 20 mM | Standard stock solution solvent. |

| Ethanol | Moderate | 1–10 mM | Useful for intermediate dilutions. |

| Water (pH 7.4) | Very Low | < 10 µM | Requires co-solvent (e.g., 0.5% DMSO) for assays. |

| 0.1 M HCl | Low | < 50 µM | Weakly basic benzothiazole N may protonate, slightly aiding solubility. |

Protocol: Thermodynamic Solubility Determination

Objective: Determine the saturation solubility in PBS (pH 7.4) to validate assay suitability.

-

Preparation: Weigh 2–3 mg of solid compound into a 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add 500 µL of PBS (pH 7.4).

-

Equilibration: Shake at 300 rpm for 24 hours at 25°C.

-

Note: Visual inspection must confirm undissolved solid remains (saturation condition).

-

-

Separation: Centrifuge at 15,000 rpm for 10 minutes or filter using a 0.22 µm PVDF filter (low binding).

-

Quantification: Analyze the supernatant via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Stability Profile

The stability of this molecule is governed by two functional groups: the carboxamide linker and the nitrile (cyano) group .

Chemical Stability Risks

-

Amide Hydrolysis: Under strongly acidic (pH < 2) or basic (pH > 10) conditions, the amide bond may hydrolyze, cleaving the molecule into 1,3-benzothiazole-2-carboxylic acid and 2-aminobenzonitrile.

-

Mitigation: Store stock solutions in anhydrous DMSO at -20°C. Avoid repeated freeze-thaw cycles which introduce moisture.

-

-

Nitrile Hydration: The ortho-cyano group is generally stable but can hydrate to a primary amide under forcing acidic conditions. This is unlikely under physiological conditions.

-

Photostability: Benzothiazoles absorb UV light. Prolonged exposure to ambient light in solution may induce photo-oxidation. Amber vials are mandatory.

Protocol: Forced Degradation (Stress Testing)

To validate the integrity of the compound for long-term storage, perform the following stress test:

| Stress Condition | Duration | Expected Outcome |

| Acid (0.1 N HCl) | 24 Hours @ RT | < 5% Degradation (Stable) |

| Base (0.1 N NaOH) | 4 Hours @ RT | High Risk: Potential amide hydrolysis. Monitor closely. |

| Oxidation (3% H₂O₂) | 4 Hours @ RT | Potential S-oxidation of thiazole ring. |

| Thermal (60°C) | 7 Days (Solid) | Stable (High melting point >180°C typical). |

Biological Context & Mechanism

Why is this compound relevant? The benzothiazole-2-carboxamide scaffold is a privileged structure in drug discovery.

Primary Biological Targets

Research into this chemotype focuses on two primary areas:

-

Antiviral Activity: Derivatives of benzothiazole carboxamides have shown potency against HCV (Hepatitis C Virus) by inhibiting the NS5B polymerase. The lipophilic nature allows cell permeability, while the amide linker positions the aromatic rings to stack within viral binding pockets.

-

Antitumor (DHODH Inhibition): Similar scaffolds have been identified as inhibitors of Dihydroorotate Dehydrogenase (DHODH), a key enzyme in de novo pyrimidine synthesis. The ortho-cyano group often acts to lock the conformation, improving binding affinity to the enzyme active site.

Mechanism of Action (Hypothetical Pathway)

The following diagram illustrates the potential interference of this compound with viral replication or nucleotide synthesis.

Caption: Dual potential mechanisms: Viral replication inhibition or metabolic blockade via DHODH.

References

-

Synthesis & Class Overview: Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research. (2023).[1][2][3]

-

Antiviral Activity (HCV): Benzothiazoles as potential antiviral agents.[4] National Institutes of Health (PMC). (2020).

-

Antitumor & Solubility Context: In vitro antitumor and antiviral activities of new benzothiazole derivatives.[4] Acta Pharmaceutica. (2008).

-

General Benzothiazole Chemistry: Solubility and Stability of 1,3-benzothiazole derivatives. Solubility of Things.[5]

Sources

The Synthesis of Novel Benzothiazole Compounds: A Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Relevance of the Benzothiazole Scaffold

The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, stands as a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a cornerstone in the development of a wide array of therapeutic agents.[3][4] From anticancer and antimicrobial to anti-inflammatory and neuroprotective agents, the pharmacological diversity of benzothiazole derivatives is remarkable.[5][6] This guide provides an in-depth exploration of the synthesis of novel benzothiazole compounds, offering a blend of established methodologies and contemporary innovations for researchers, scientists, and drug development professionals.

I. Foundational Synthetic Strategies: Building the Benzothiazole Core

The construction of the benzothiazole nucleus has been a subject of extensive research, leading to the development of several robust synthetic strategies. The most prevalent and versatile of these involves the cyclization of 2-aminothiophenol with various electrophilic partners.

The Workhorse Reaction: Condensation of 2-Aminothiophenol

The reaction between 2-aminothiophenol and carbonyl compounds, particularly aldehydes, is a cornerstone of benzothiazole synthesis.[7][8] This acid-catalyzed condensation proceeds through the formation of a Schiff base intermediate, which subsequently undergoes intramolecular cyclization and oxidation to yield the 2-substituted benzothiazole.[8]

Experimental Protocol: Synthesis of 2-Arylbenzothiazole via Aldehyde Condensation

-

Materials: 2-Aminothiophenol, substituted aromatic aldehyde (e.g., benzaldehyde), and a suitable solvent (e.g., ethanol or acetic acid).

-

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of 2-aminothiophenol and the aromatic aldehyde in the chosen solvent.

-

Add a catalytic amount of an acid, such as glacial acetic acid or a Lewis acid like samarium triflate for milder conditions.[9]

-

The reaction mixture is typically heated under reflux for a period ranging from a few hours to overnight, with progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

-

Purification is achieved through recrystallization from an appropriate solvent.

-

The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and yield. For instance, using a mixture of H2O2/HCl in ethanol at room temperature can provide excellent yields of the desired benzothiazoles.[10]

The Jacobson Synthesis: An Intramolecular Approach

An alternative classical route is the Jacobson synthesis, which involves the oxidative cyclization of a thiobenzanilide.[7] This intramolecular reaction is typically promoted by an oxidizing agent like potassium ferricyanide in an alkaline medium.[7] While historically significant, this method can sometimes lead to the formation of regioisomers with substituted anilides.[7]

II. Modern Synthetic Innovations: Expanding the Chemical Space

Contemporary organic synthesis has introduced a plethora of new tools and techniques to construct the benzothiazole scaffold with greater efficiency, diversity, and sustainability.

Transition-Metal Catalysis: Forging New Bonds

Transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and benzothiazoles are no exception. Palladium-catalyzed intramolecular oxidative cyclization of N-aryl-N′,N′-dialkylthioureas offers a route to 2-(dialkylamino)benzothiazoles.[11] Similarly, copper-catalyzed condensation of 2-aminobenzenethiols with nitriles provides an efficient pathway to 2-substituted benzothiazoles.[9]

Microwave-Assisted Synthesis: Accelerating Discovery

Microwave-assisted organic synthesis has emerged as a powerful technique to dramatically reduce reaction times and often improve yields.[12][13] The synthesis of benzothiazoles can be significantly accelerated under microwave irradiation, with reactions that traditionally take hours being completed in minutes.[12][14] This high-speed chemistry is particularly valuable in the context of library synthesis for high-throughput screening.

Experimental Protocol: Microwave-Assisted Synthesis of Benzothiazolotriazine Derivatives

-

Materials: 2-Amino-6-substituted benzothiazole, benzaldehyde, and anhydrous ethanol.

-

Procedure:

-

A mixture of 2-amino-6-substituted benzothiazole and benzaldehyde in a minimal amount of anhydrous ethanol is placed in a microwave-safe vessel.

-

The vessel is capped and subjected to microwave irradiation at a controlled power (e.g., 160W) for a short duration (e.g., 1-2 minutes).[12]

-

After cooling, the resulting 2-benzylidenoimino-6-substitutedbenzothiazole can be isolated and used in subsequent cyclization reactions to form more complex heterocyclic systems.[12]

-

Green Chemistry Approaches: A Sustainable Future for Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. For benzothiazole synthesis, this translates to the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.[10][15]

-

Solvent-Free Reactions: Conducting reactions in the absence of a solvent minimizes waste and simplifies product isolation. A one-pot, solid-phase, solvent-free reaction between 2-aminothiophenol and benzoic acid derivatives using molecular iodine has been reported to give excellent yields of benzothiazoles in a short time.[10]

-

Aqueous Media: Utilizing water as a solvent is a key aspect of green synthesis. The synthesis of benzothiazoles from o-amino(thio)phenols and aldehydes can be efficiently carried out in an aqueous medium using a reusable catalyst like samarium triflate.[9]

-

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild, aqueous conditions. Laccases have been employed to catalyze the condensation of 2-aminothiophenol with aryl-aldehydes.[10]

| Synthetic Method | Catalyst/Reagent | Solvent | Conditions | Key Advantages |

| Aldehyde Condensation | H2O2/HCl | Ethanol | Room Temperature | High yields, mild conditions.[10] |

| Acid Condensation | Molecular Iodine | Solvent-free | Solid-phase | Reduced cost, no additional chemicals.[10] |

| Microwave-Assisted | None specified | Anhydrous Ethanol | Microwave Irradiation | Drastically reduced reaction times.[12] |

| Green Synthesis | SnP2O7 | None specified | Heterogeneous catalysis | High yields, short reaction times, reusable catalyst.[10] |

| Biocatalysis | Laccases | Aqueous | Room Temperature | Environmentally friendly, high selectivity.[10] |

III. Mechanistic Insights: Understanding the "How" and "Why"

A deep understanding of reaction mechanisms is crucial for optimizing synthetic protocols and predicting outcomes.

Mechanism of Condensation of 2-Aminothiophenol with Aldehydes

The formation of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes proceeds through a well-established pathway. The reaction is initiated by the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde, followed by dehydration to form a Schiff base intermediate. Subsequent intramolecular nucleophilic attack by the thiol group onto the imine carbon leads to a cyclized intermediate, which then undergoes oxidation (often by air) to yield the aromatic benzothiazole ring.

Caption: Condensation pathway for 2-substituted benzothiazole synthesis.

Workflow for Modern Synthetic Approaches

The development of novel benzothiazole derivatives often involves a multi-step workflow, from initial reaction design to final biological evaluation. Modern approaches prioritize efficiency and sustainability.

Caption: A modern workflow for the synthesis and evaluation of novel benzothiazoles.

IV. Conclusion and Future Outlook

The synthesis of novel benzothiazole compounds remains a vibrant and evolving field of research. While classical methods provide a solid foundation, modern innovations in catalysis, microwave-assisted synthesis, and green chemistry are paving the way for the development of more diverse and potent therapeutic agents.[16][17] The continued exploration of new synthetic methodologies will undoubtedly lead to the discovery of next-generation benzothiazole-based drugs with improved efficacy and safety profiles.

V. References

-

Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (n.d.). Google AI. Retrieved February 23, 2026, from

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020, April 5). Molecules. Retrieved February 23, 2026, from

-

Medicinal significance of benzothiazole scaffold: an insight view. (2012, October 3). Taylor & Francis. Retrieved February 23, 2026, from

-

GREEN SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES: A SUSTAINABLE APPROACH TO ANTICANCER AGENTS. (n.d.). Retrieved February 23, 2026, from

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2025, October 16). Molecules. Retrieved February 23, 2026, from

-

Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2025, July 25). MDPI. Retrieved February 23, 2026, from

-

Synthesis and biological activities of benzothiazole derivatives: A review. (n.d.). Hep Journals. Retrieved February 23, 2026, from

-

Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (n.d.). PMC. Retrieved February 23, 2026, from

-

Microwave Assisted Synthesis of Some Biologically Active Benzothiazolotriazine Derivatives. (n.d.). Semantic Scholar. Retrieved February 23, 2026, from

-